6-Phenylpyrimidine-4-thiol
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Overview
Description
6-Phenylpyrimidine-4-thiol is an aromatic heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 6-position and a thiol group at the 4-position Pyrimidines are known for their wide range of biological activities and are integral components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpyrimidine-4-thiol typically involves the reaction of 2,4-dichloro-6-phenylpyrimidine with thiourea. The reaction is carried out in ethanol under basic conditions, often using potassium hydroxide as the base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by thiol groups, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Phenylpyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Alkyl or acyl derivatives of this compound.
Scientific Research Applications
6-Phenylpyrimidine-4-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: this compound derivatives have shown potential as anti-inflammatory and anticancer agents.
Industry: The compound is used in the development of sensors and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Phenylpyrimidine-4-thiol involves its interaction with biological targets through the thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. This interaction can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects . Additionally, the compound can induce apoptosis in cancer cells by disrupting redox homeostasis and activating cell death pathways .
Comparison with Similar Compounds
2,4-Dichloro-6-phenylpyrimidine: A precursor in the synthesis of 6-Phenylpyrimidine-4-thiol.
4-Arylethyl-6-arylpyrimidine-2-thiols: Compounds with similar thiol functionality but different substitution patterns.
Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with two fused pyrimidine rings.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both a phenyl group and a thiol group on the pyrimidine ring enhances its potential for diverse applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
6-phenyl-1H-pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c13-10-6-9(11-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLYFJBPBALION-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=S)N=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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